REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:7][CH:8]=1)#[N:2]
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Name
|
|
Quantity
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31.2 g
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Type
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reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
5 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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300 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
with stirring for 48 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure and dilute aqueous sodium hydroxide solution
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
|
Dichloromethane was added
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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EXTRACTION
|
Details
|
extracted with further dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
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Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |